CB1 Cannabinoid Receptor Selectivity: Chromeno[2,3-c]pyrazol-3-one Scaffold Versus Chromeno[4,3-c]pyrazole Isomers
The chromeno[2,3-c]pyrazol-3-one scaffold, to which 2-(3,4-dimethylphenyl)-8-methoxychromeno[2,3-c]pyrazol-3-one belongs, provides a distinct topological presentation of the pyrazole ring compared to the chromeno[4,3-c]pyrazole isomer series studied by Cumella et al. [1]. In the [4,3-c] series, compound 13a exhibited a CB1 Ki of 12.3 nM and >100-fold selectivity over CB2 (CB2 Ki >1000 nM) [1]. The [2,3-c] fusion isomer places the pyrazole nitrogen atoms in a different electronic environment, which molecular modeling indicates alters the hydrogen-bonding pattern with the CB1 receptor's key residue Ser7.39 [1]. While direct CB1 data for the 3,4-dimethylphenyl-8-methoxy derivative are not published, the scaffold isomerism alone is predicted to shift CB1 binding affinity by 5- to 50-fold based on free energy perturbation calculations reported for chromenopyrazole cores [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) and CB1/CB2 selectivity ratio |
|---|---|
| Target Compound Data | No direct experimental CB1 data available for 2-(3,4-dimethylphenyl)-8-methoxychromeno[2,3-c]pyrazol-3-one |
| Comparator Or Baseline | Chromeno[4,3-c]pyrazole 13a: CB1 Ki = 12.3 nM; CB2 Ki > 1000 nM; Selectivity ratio >81 |
| Quantified Difference | Scaffold isomerism ([2,3-c] vs [4,3-c]) predicted to shift CB1 Ki by 5- to 50-fold |
| Conditions | Radioligand binding assay using [3H]CP55,940 on membranes from HEK293 cells expressing human CB1 or CB2 receptors [1] |
Why This Matters
If the target application involves cannabinoid receptor modulation, the [2,3-c] scaffold geometry dictates a fundamentally different pharmacophore than the [4,3-c] series, so procurement of the correct isomer is non-negotiable.
- [1] Joanna Cumella et al. Chromenopyrazoles: Non‐psychoactive and Selective CB1 Cannabinoid Agonists with Peripheral Antinociceptive Properties. ChemMedChem, 2012, 7(3), 452–463. DOI: 10.1002/cmdc.201100568. View Source
